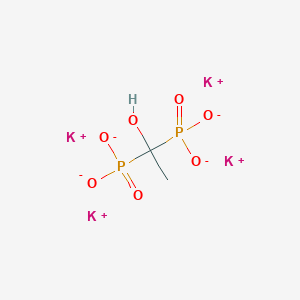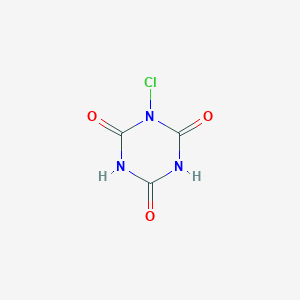
Chloroisocyanuric acid
描述
Chloroisocyanuric acid is an organic compound with the formula C₃H₂ClN₃O₃. It is a derivative of cyanuric acid, where chlorine atoms replace some of the hydrogen atoms. This compound is widely used as a disinfectant, bleaching agent, and a reagent in organic synthesis. It is known for its strong chlorine odor and is often found in tablet or granule form for both domestic and industrial use .
准备方法
Chloroisocyanuric acid is typically prepared from cyanuric acid through a reaction with chlorine gas and trisodium cyanurate. The process involves chlorinating cyanuric acid with calcium carbonate as an acid-binding agent under the action of a metal ion masking agent and a dispersant to generate dithis compound. This intermediate is then mixed with a base to obtain metal dithis compound, which is further reacted with chlorine under low temperature and acidic conditions to produce this compound .
化学反应分析
Chloroisocyanuric acid undergoes various types of chemical reactions, including:
Oxidation: It can oxidize primary alcohols to aldehydes and secondary alcohols to ketones.
Substitution: It serves as a halogenating reagent, converting primary and secondary alcohols into α-chloro aldehydes and α-chloro ketones.
科学研究应用
Chloroisocyanuric acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for oxidation and halogenation reactions.
Biology: It is employed in the disinfection of laboratory equipment and surfaces to prevent contamination.
Medicine: It is used in the formulation of disinfectants for medical facilities.
作用机制
The mechanism of action of chloroisocyanuric acid involves the release of chlorine when it comes into contact with water. This chlorine acts as a strong oxidizing agent, disrupting the cellular processes of microorganisms, leading to their inactivation and death. The molecular targets include the cell membrane and intracellular enzymes, which are oxidized and rendered non-functional .
相似化合物的比较
Chloroisocyanuric acid is often compared with other similar compounds such as:
Dithis compound: This compound also serves as a disinfectant and bleaching agent but has two chlorine atoms instead of three.
Trithis compound: It is another derivative with three chlorine atoms and is used similarly in disinfection and bleaching.
Cyanuric chloride: This compound is used in the synthesis of herbicides and dyes but does not have the same disinfectant properties.
This compound is unique in its balance of stability and reactivity, making it a versatile compound for various applications.
属性
IUPAC Name |
1-chloro-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClN3O3/c4-7-2(9)5-1(8)6-3(7)10/h(H2,5,6,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAOUZVKYLHALD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)NC(=O)N(C(=O)N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50156627 | |
| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50156627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13057-78-8 | |
| Record name | Chloroisocyanuric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13057-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroisocyanuric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013057788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50156627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloroisocyanuric acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQ9C7M45BZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



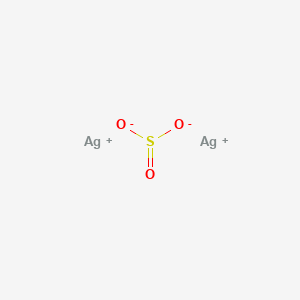

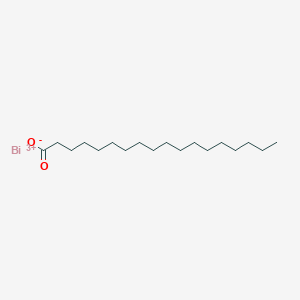


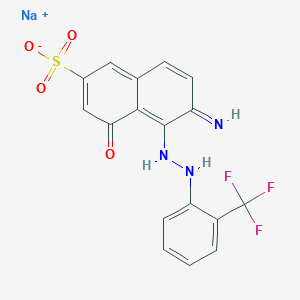

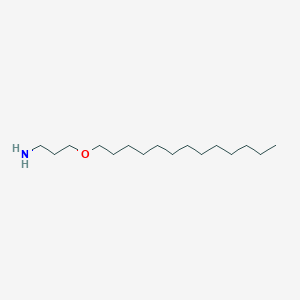


![Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl-](/img/structure/B81754.png)
